molecular formula C7H15NO B13301461 2-(1-Aminocyclobutyl)propan-2-ol CAS No. 1426426-80-3

2-(1-Aminocyclobutyl)propan-2-ol

Cat. No.: B13301461
CAS No.: 1426426-80-3
M. Wt: 129.20 g/mol
InChI Key: SLLGJNNAOPBYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclobutyl)propan-2-ol is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . This compound features a cyclobutane ring substituted with an amino group and a hydroxyl group on the same carbon, making it a unique structure in organic chemistry.

Properties

CAS No.

1426426-80-3

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(1-aminocyclobutyl)propan-2-ol

InChI

InChI=1S/C7H15NO/c1-6(2,9)7(8)4-3-5-7/h9H,3-5,8H2,1-2H3

InChI Key

SLLGJNNAOPBYIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCC1)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1-Aminocyclobutyl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclobutanone with ammonia and a reducing agent to form the amino alcohol . Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity.

Chemical Reactions Analysis

2-(1-Aminocyclobutyl)propan-2-ol undergoes several types of chemical reactions:

Scientific Research Applications

2-(1-Aminocyclobutyl)propan-2-ol has various applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-Aminocyclobutyl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to 2-(1-Aminocyclobutyl)propan-2-ol include:

Biological Activity

2-(1-Aminocyclobutyl)propan-2-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Molecular Formula: C8_{8}H15_{15}N\
Molecular Weight: 141.21 g/mol\
IUPAC Name: 2-(1-Aminocyclobutyl)propan-2-ol\

The biological activity of 2-(1-Aminocyclobutyl)propan-2-ol is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound's structure allows it to act as a modulator of biological pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction: It can bind to receptors, modulating their activity and affecting signal transduction pathways.

Anticancer Properties

Research indicates that 2-(1-Aminocyclobutyl)propan-2-ol exhibits significant anticancer activity. In vitro studies have shown that it can decrease cell viability in various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7).

Cell Line IC50_{50} (µM) Effect
MDA-MB-23125Significant decrease in viability
MCF-7100Moderate decrease in viability

These findings suggest that the compound may serve as a potential therapeutic agent for breast cancer treatment.

Neuroprotective Effects

In addition to its anticancer properties, 2-(1-Aminocyclobutyl)propan-2-ol has been investigated for neuroprotective effects. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Studies

  • Breast Cancer Study : A study evaluated the effects of 2-(1-Aminocyclobutyl)propan-2-ol on the MDA-MB-231 breast cancer cell line. Results showed a notable reduction in cell proliferation at concentrations as low as 25 µM, indicating its potential as an effective anticancer agent .
  • Neuroprotection Research : Another research project focused on the neuroprotective effects of the compound against oxidative stress-induced damage in neuronal cells. The results indicated a significant reduction in cell death and improved cell viability when treated with 10 µM of the compound .

Applications in Medicine

Given its diverse biological activities, 2-(1-Aminocyclobutyl)propan-2-ol holds promise for several medical applications:

  • Cancer Therapy : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.
  • Neurodegenerative Disease Treatment : The neuroprotective properties suggest potential use in treating conditions like Alzheimer's and Parkinson's disease.

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